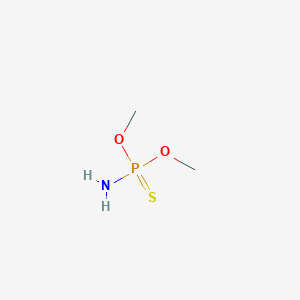![molecular formula C14H12N2O B101161 4-Ethoxybenzo[c]cinnoline CAS No. 19174-71-1](/img/structure/B101161.png)
4-Ethoxybenzo[c]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzo[c]cinnoline is a derivative of cinnoline . Cinnoline is an aromatic heterocyclic compound with the formula C8H6N2. It is isomeric with other naphthyridines including quinoxaline, phthalazine, and quinazoline .
Synthesis Analysis
The synthesis of the cinnoline nucleus, which is a part of 4-Ethoxybenzo[c]cinnoline, involves synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines. Reductive methods are also used for the synthesis of polycondensed derivatives of cinnoline . Phthalhydrazide has been proven to be an elegant N=N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums, giving benzo[c]cinnolines .Molecular Structure Analysis
The molecular structure of 4-Ethoxybenzo[c]cinnoline is similar to that of cinnoline, with an additional ethoxy group attached . The molecular weight of 4-Ethoxybenzo[c]cinnoline is 224.258 .Chemical Reactions Analysis
The electrochemical behavior of benzo[c]cinnoline-N-oxide, a related compound, has been studied. Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed . Commercially available benzo[c]cinnoline is shown to catalyze the oxidation of alkyl halides to aldehydes via a novel mechanistic paradigm involving nucleophilic attack, prototropic shift, and hydrolysis .Direcciones Futuras
Cinnoline and its derivatives, including 4-Ethoxybenzo[c]cinnoline, have a broad spectrum of pharmacological activities and are used as the structural subunit of many compounds with interesting pharmaceutical properties . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, the future research directions could involve further exploration of the biological activities of 4-Ethoxybenzo[c]cinnoline and its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
4-ethoxybenzo[c]cinnoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFNZDOHWFNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzo[c]cinnoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














